molecular formula C12H14ClN3S B2645607 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 92696-66-7

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2645607
CAS No.: 92696-66-7
M. Wt: 267.78
InChI Key: UZZVSLCBVYKWJP-UHFFFAOYSA-N
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Description

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the molecular formula C12H14ClN3S and a molecular weight of 267.782 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzyl chloride with butylhydrazine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Scientific Research Applications

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, its anticonvulsant activity is believed to be due to its interaction with voltage-gated sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide can be compared with other triazole derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and industrial applications.

Properties

IUPAC Name

4-butyl-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-2-3-7-16-11(14-15-12(16)17)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVSLCBVYKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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